![molecular formula C24H24N2O5 B2959513 3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 872613-21-3](/img/structure/B2959513.png)
3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide” is a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compound . These types of compounds are generally useful as immunomodulators .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was found to encompass fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, the overall geometry of the molecule of a substituted chalcone was found to be largely planar but slightly kinked . The dihedral angle between the planes of the benzene rings at either side of the molecule was reported to be 8.31 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Novel heterocyclic compounds derived from benzofuran, including anti-inflammatory and analgesic agents, have been synthesized, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications of benzofuran derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Properties
- Benzofuran derivatives have been evaluated for antimicrobial activity, with some compounds showing promising results against various bacterial strains. This highlights the potential of benzofuran derivatives as antimicrobial agents (Talupur et al., 2021).
- Antioxidant studies on novel benzofuran derivatives indicate moderate to significant radical scavenging activity. This suggests these compounds' utility in developing treatments or supplements to combat oxidative stress (Ahmad et al., 2012).
Material Science and Chemical Synthesis
- Benzofuran and its derivatives serve as key intermediates in synthesizing various polymeric and small molecule compounds. These materials are investigated for their thermal stability, solubility, and potential applications in creating thin films and other materials with desirable properties (Sava et al., 2003).
Novel Synthetic Methods
- Research has also focused on developing novel synthetic methods for constructing benzofuran and dihydrobenzofuran scaffolds, essential for further exploration of these compounds' biological and material applications. Such methods enable the efficient synthesis of diverse libraries of compounds based on benzofuran scaffolds, facilitating the discovery of new drugs and materials (Qin et al., 2017).
Orientations Futures
The future directions for research on “3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide” and similar compounds could include further exploration of their immunomodulatory properties , as well as their potential applications in other areas of medicine or chemistry. Further studies could also focus on optimizing the synthesis process to increase yield and purity .
Propriétés
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c27-21(13-15-5-1-2-6-15)26-22-17-7-3-4-8-18(17)31-23(22)24(28)25-16-9-10-19-20(14-16)30-12-11-29-19/h3-4,7-10,14-15H,1-2,5-6,11-13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPHRXZFQDPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)

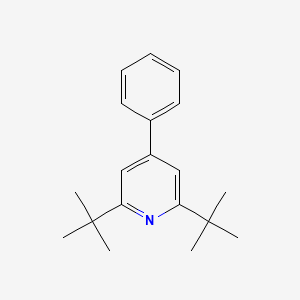

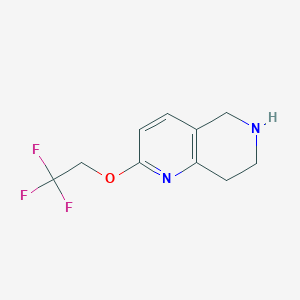
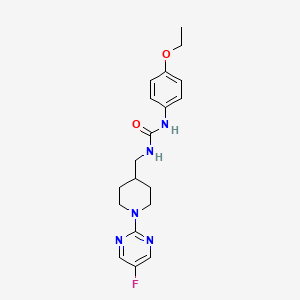
![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)
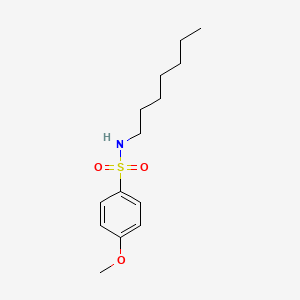
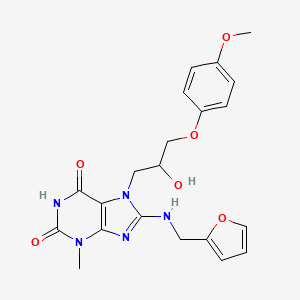
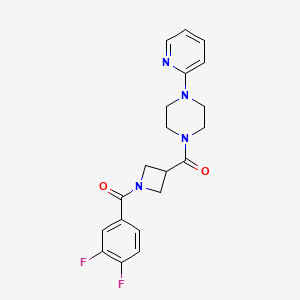
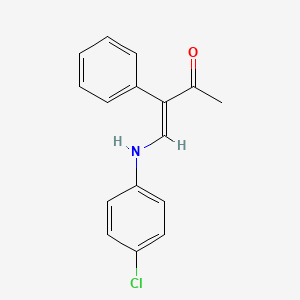
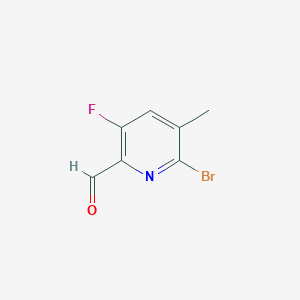
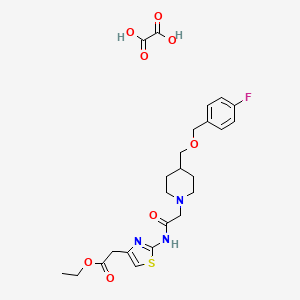
![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2959451.png)